Cas no 1250363-45-1 (2-(butan-2-yl)pyrimidin-4-amine)

2-(Butan-2-yl)pyrimidin-4-amine is a substituted pyrimidine derivative characterized by its butyl side chain at the 2-position and an amino group at the 4-position. This structural configuration imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The compound’s pyrimidine core offers versatility in heterocyclic chemistry, enabling applications in the development of bioactive molecules. Its moderate lipophilicity, influenced by the butyl substituent, may enhance membrane permeability in drug design. The amine functionality provides a reactive site for further derivatization, facilitating the construction of more complex structures. Suitable for research and industrial use, it is handled under standard laboratory conditions with appropriate safety precautions.
2-(butan-2-yl)pyrimidin-4-amine structure
1250363-45-1 structure
Product name:2-(butan-2-yl)pyrimidin-4-amine
CAS No:1250363-45-1
MF:C8H13N3
Molecular Weight:151.208921194077
CID:5564816
PubChem ID:62313263

2-(butan-2-yl)pyrimidin-4-amine 化学的及び物理的性質

名前と識別子

    • 4-Pyrimidinamine, 2-(1-methylpropyl)-
    • 2-(butan-2-yl)pyrimidin-4-amine
    • インチ: 1S/C8H13N3/c1-3-6(2)8-10-5-4-7(9)11-8/h4-6H,3H2,1-2H3,(H2,9,10,11)
    • InChIKey: JPJGUHDGTDLKPA-UHFFFAOYSA-N
    • SMILES: C1(C(C)CC)=NC=CC(N)=N1

じっけんとくせい

  • 密度みつど: 1.044±0.06 g/cm3(Predicted)
  • Boiling Point: 250.9±13.0 °C(Predicted)
  • 酸度系数(pKa): 5.80±0.10(Predicted)

2-(butan-2-yl)pyrimidin-4-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1632999-0.05g
2-(butan-2-yl)pyrimidin-4-amine
1250363-45-1
0.05g
$888.0 2023-07-10
Enamine
EN300-1632999-50mg
2-(butan-2-yl)pyrimidin-4-amine
1250363-45-1
50mg
$468.0 2023-09-22
Enamine
EN300-1632999-100mg
2-(butan-2-yl)pyrimidin-4-amine
1250363-45-1
100mg
$490.0 2023-09-22
Enamine
EN300-1632999-2500mg
2-(butan-2-yl)pyrimidin-4-amine
1250363-45-1
2500mg
$1089.0 2023-09-22
Enamine
EN300-1632999-0.1g
2-(butan-2-yl)pyrimidin-4-amine
1250363-45-1
0.1g
$930.0 2023-07-10
Enamine
EN300-1632999-5000mg
2-(butan-2-yl)pyrimidin-4-amine
1250363-45-1
5000mg
$1614.0 2023-09-22
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1355152-50mg
2-(Sec-butyl)pyrimidin-4-amine
1250363-45-1 95%
50mg
¥19180.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1355152-500mg
2-(Sec-butyl)pyrimidin-4-amine
1250363-45-1 95%
500mg
¥21902.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1355152-1g
2-(Sec-butyl)pyrimidin-4-amine
1250363-45-1 95%
1g
¥22826.00 2024-08-09
Enamine
EN300-1632999-250mg
2-(butan-2-yl)pyrimidin-4-amine
1250363-45-1
250mg
$513.0 2023-09-22

2-(butan-2-yl)pyrimidin-4-amine 関連文献

2-(butan-2-yl)pyrimidin-4-amineに関する追加情報

Comprehensive Overview of 2-(butan-2-yl)pyrimidin-4-amine (CAS No. 1250363-45-1): Properties, Applications, and Research Insights

The compound 2-(butan-2-yl)pyrimidin-4-amine (CAS No. 1250363-45-1) is a specialized pyrimidine derivative that has garnered significant attention in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a butan-2-yl substituent and an amine functional group, makes it a versatile intermediate for synthesizing bioactive molecules. Researchers and industry professionals frequently search for terms like "pyrimidine amine synthesis", "CAS 1250363-45-1 applications", and "2-(butan-2-yl)pyrimidin-4-amine solubility", reflecting its relevance in modern chemistry.

In recent years, the demand for heterocyclic compounds like 2-(butan-2-yl)pyrimidin-4-amine has surged due to their role in drug discovery. This compound is particularly noted for its potential in designing kinase inhibitors, a hot topic in oncology research. Keywords such as "pyrimidine-based drug candidates" and "kinase inhibitor scaffolds" align with current trends in medicinal chemistry. Its lipophilic nature, attributed to the butan-2-yl group, enhances membrane permeability, a critical factor for bioavailability—a frequently searched topic in ADME studies.

From a synthetic perspective, CAS 1250363-45-1 is often explored via nucleophilic aromatic substitution or cross-coupling reactions. These methods are widely discussed in forums and publications, with queries like "optimizing pyrimidine amine yields" and "green chemistry approaches for heterocycles" gaining traction. The compound’s crystalline solid form and moderate water solubility (often searched as "1250363-45-1 solubility profile") further make it a candidate for formulation studies.

Beyond pharmaceuticals, 2-(butan-2-yl)pyrimidin-4-amine finds niche applications in material science, particularly in designing organic semiconductors. Searches for "pyrimidine-based electronic materials" highlight this interdisciplinary appeal. Its thermal stability and electron-deficient core are key to these applications, resonating with trends in sustainable energy research.

Analytical characterization of this compound typically involves HPLC, NMR, and mass spectrometry—techniques frequently queried as "CAS 1250363-45-1 analytical methods". Regulatory compliance, such as REACH or FDA guidelines for intermediates, is another trending topic tied to its industrial use. Notably, the absence of toxicophores in its structure aligns with the growing demand for safer chemical entities, a priority in green chemistry initiatives.

In summary, 2-(butan-2-yl)pyrimidin-4-amine (CAS No. 1250363-45-1) exemplifies the convergence of pharmaceutical innovation and material science. Its multifaceted applications, coupled with rising interest in heterocyclic scaffolds, ensure its prominence in both academic and industrial settings. For researchers, addressing common queries like "scaling up pyrimidine amine production" or "structure-activity relationships of 2-substituted pyrimidines" will further enhance its utility and visibility in scientific discourse.

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